![molecular formula C19H23N9O B2992354 N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1021025-29-5](/img/structure/B2992354.png)
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H23N9O and its molecular weight is 393.455. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The compound , commonly referred to by its chemical name N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide, is a complex molecule that may have various applications in scientific research. Below is a comprehensive analysis of its potential applications across different fields:
Oncology Research
This compound shows promise in the field of oncology due to its structural similarity to known therapeutic agents like Imatinib, which is used to treat leukemia by inhibiting tyrosine kinases . The pyrimidine and piperazine components are known to interact with specific domains of tyrosine kinases, potentially inhibiting cancer cell proliferation.
Anti-Fibrosis Therapy
Pyrimidine derivatives, including those structurally related to the compound , have been studied for their anti-fibrotic activities . These compounds can inhibit the proliferation of hepatic stellate cells, which play a significant role in the development of fibrosis, suggesting a potential application in treating this condition.
Antimicrobial and Antiviral Research
The pyrimidine moiety is known to exhibit antimicrobial and antiviral properties. Compounds with this structure could be synthesized and tested against various bacterial and viral pathogens to explore their therapeutic potential in this area .
Antitumor Activity
Derivatives of pyrimidine have been investigated for their antitumor effects. The compound could be evaluated for its ability to inhibit cell proliferation in various human cancer cell lines, providing insights into its potential as an antitumor agent .
Cardiovascular Research
Pyrazolo[3,4-d]pyrimidine derivatives have shown cardiovascular activities in pharmacological studies . This compound could be explored for its effects on cardiovascular health, possibly offering a new avenue for the treatment of heart diseases.
Structural Studies in Medicinal Chemistry
The compound’s structure allows for the formation of H-bonded chains through its amide, amine, and pyrimidine groups, which could be of interest in the design of new pharmaceutical agents . Single-crystal X-ray diffraction studies could provide valuable information about its molecular conformation and interaction with other molecules.
Synthesis of Novel Heterocyclic Compounds
In medicinal chemistry, the construction of novel heterocyclic compounds is crucial. The compound’s pyrimidine core can be used as a building block for synthesizing new molecules with potential biological activities .
Enzyme Inhibition Studies
Compounds like Piritrexim, which inhibit dihydrofolate reductase (DHFR), have shown good antitumor effects. The compound , due to its structural features, could be studied for its ability to inhibit enzymes like DHFR, which are critical in the synthesis of DNA and other processes within the cell .
作用機序
Target of Action
Similar compounds have been known to target tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.
Mode of Action
It’s known that similar compounds, such as imatinib, inhibit the activity of tyrosine kinases . They bind to the inactive domain of these enzymes, preventing their activation and subsequent signal transduction .
Biochemical Pathways
Tyrosine kinase inhibitors, like imatinib, generally affect pathways involved in cell growth and proliferation . By inhibiting tyrosine kinases, these compounds can disrupt the signaling pathways that promote cell division and growth.
Pharmacokinetics
Similar compounds are known to be eliminated by both metabolism and renal clearance .
Result of Action
Tyrosine kinase inhibitors, like imatinib, can lead to the inhibition of cell growth and proliferation .
特性
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O/c29-18(14-2-3-14)20-6-7-28-17-15(12-25-28)16(23-13-24-17)26-8-10-27(11-9-26)19-21-4-1-5-22-19/h1,4-5,12-14H,2-3,6-11H2,(H,20,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZOCBRSMFDCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

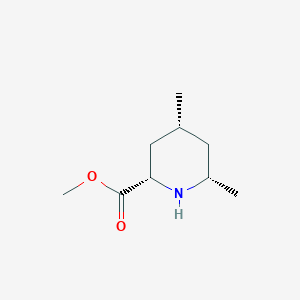
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2992272.png)
![2-phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2992275.png)
![5-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992279.png)
![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2992280.png)
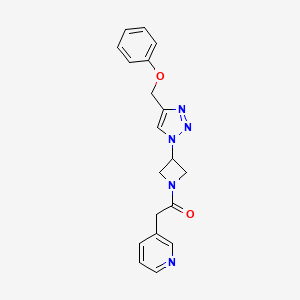
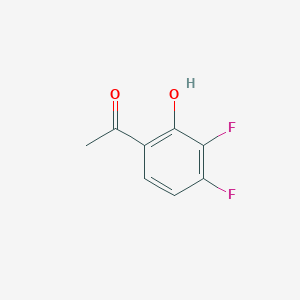
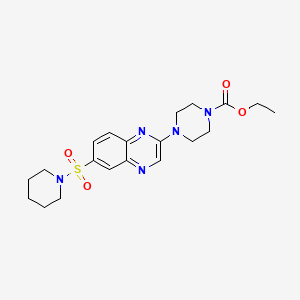
![7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2992285.png)
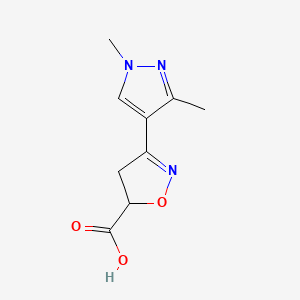

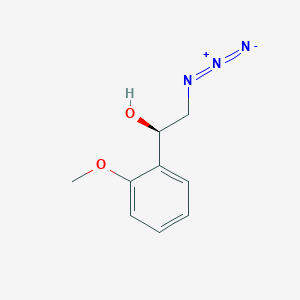
![5-[(mesitylsulfonyl)amino]-2-piperazin-1-yl-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2992290.png)
